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Compound of Interest

Compound Name: 1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1322724 Get Quote

The inhibitory activities of selected pyrazole-based compounds against their respective targets

are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure

of a drug's potency.

Pyrazole-Based Janus Kinase (JAK) Inhibitors
JAK inhibitors are instrumental in treating autoimmune diseases and myeloproliferative

neoplasms by modulating the JAK-STAT signaling pathway.[4]
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Inhibitor Target(s) IC50 (nM)
Noteworthy
Characteristics

Tofacitinib

JAK1, JAK3 (less

active against JAK2,

TYK2)

JAK1: 112, JAK2: 20,

JAK3: 1

Approved for the

treatment of

rheumatoid arthritis.[5]

Baricitinib

JAK1, JAK2

(moderate activity

against TYK2)

JAK1: 5.9, JAK2: 5.7,

TYK2: 53

Approved for the

treatment of moderate

to severe active

rheumatoid arthritis.[4]

[5]

Ruxolitinib JAK1, JAK2 JAK1: 3.3, JAK2: 2.8

Approved for the

treatment of

myelofibrosis and

polycythemia vera.[6]

Filgotinib JAK1
JAK1: 10, JAK2: 28,

JAK3: 810, TYK2: 116

Selective for JAK1

and approved for

treating rheumatoid

arthritis.[6]

Upadacitinib JAK1 -

An oral JAK1 inhibitor

approved for treating

rheumatoid arthritis,

psoriatic arthritis,

atopic dermatitis, and

ulcerative colitis.[6]

Pyrazole-Based p38 MAPK Inhibitors
p38 MAPK inhibitors are investigated for their potential in treating inflammatory diseases by

blocking the p38 MAPK signaling pathway, which is involved in the production of pro-

inflammatory cytokines like TNF-α and IL-1β.
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Inhibitor Target IC50 (nM)
Noteworthy
Characteristics

BIRB 796

(Doramapimod)
p38 MAPK 38

A potent allosteric

inhibitor that binds to

a distinct site from the

ATP-binding pocket.

[7][8] It has been

studied for its potential

therapeutic use in

inflammatory diseases

like rheumatoid

arthritis and Crohn's

disease.[7]

Pexmetinib p38 MAPK, Tie-2 -

Has shown efficacy in

preclinical tumor

xenograft models.[7]

Currently in clinical

trials for various

cancers.[7]

Pyrazole-Based COX-2 Inhibitors
Selective COX-2 inhibitors are a cornerstone in the management of inflammation and pain,

offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
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Inhibitor Target IC50 (µM)
Selectivity Index
(COX-1/COX-2)

Celecoxib COX-2 0.04 - 0.45 >100

Compound AD 532 COX-2 -

Less potent than

celecoxib in vitro,

which may suggest

lower cardiovascular

toxicity potential.[10]

Compound 5f COX-2 1.50 9.56

Compound 6f COX-2 1.15 8.31

Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow for

evaluating these inhibitors are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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